Variapeptin

Description

Contextualization within Natural Products Chemistry and Peptidic Antibiotics

Natural products chemistry is a field dedicated to the isolation, structure elucidation, and synthesis of chemical compounds from natural sources. Historically, microorganisms have been a prolific source of novel therapeutic agents, particularly antibiotics. Within this context, peptidic antibiotics represent a significant class of natural products characterized by their peptide-based structures. These molecules often exhibit complex and diverse architectures, which contribute to their potent biological effects.

Variapeptin was first identified as a novel peptidic antibiotic from a culture of a strain similar to Streptomyces variabilis. nih.gov The genus Streptomyces is well-regarded for its ability to produce a wide array of secondary metabolites with important pharmaceutical applications. nih.gov The discovery of this compound added to the growing family of antibiotic compounds derived from these bacteria. Initial studies revealed that this compound is active against Gram-positive bacteria, a group that includes several significant human pathogens. nih.govmdpi.comfrontiersin.org This antimicrobial activity positions this compound within the broader search for new agents to combat bacterial infections.

Significance as a Hexadepsipeptide Compound

The chemical structure of this compound classifies it as a hexadepsipeptide. Depsipeptides are a subclass of peptides in which one or more amide bonds are replaced by ester bonds. A hexadepsipeptide, therefore, contains a total of six amino acid and/or hydroxy acid residues in its cyclic structure. This compound is structurally related to other complex depsipeptides such as azinothricin (B11367), A83586C, and citropeptin. nih.gov

Its significance in academic research stems from both its complex structure and its notable biological activities. Beyond its antibacterial properties, this compound has demonstrated cytotoxic activity against various mammalian tumor cell lines. nih.govfrontiersin.orgnih.gov This dual activity—antibacterial and cytotoxic—makes it a compound of interest for further investigation in both infectious disease and oncology research. The intricate molecular architecture of this compound and its relatives also presents a compelling challenge for total synthesis, driving innovation in organic chemistry.

Table 1: Key Characteristics of this compound

| Characteristic | Description | Source(s) |

|---|---|---|

| Compound Class | Cyclic Hexadepsipeptide, Peptidic Antibiotic | nih.gov |

| Natural Source | Streptomyces variabilis | nih.govnih.gov |

| Chemical Formula | C46H72N8O13 | |

| Molecular Weight | 945.13 g/mol | |

| Biological Activity | Antibacterial (Gram-positive), Cytotoxic (Antitumor) | nih.gov |

Table 2: Compounds Structurally Related to this compound

| Compound | Classification | Source(s) |

|---|---|---|

| Azinothricin | Depsipeptide Antibiotic | nih.gov |

| A83586C | Depsipeptide Antibiotic | nih.gov |

| Citropeptin | Depsipeptide Antibiotic | nih.gov |

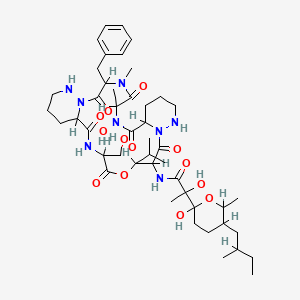

Structure

2D Structure

Properties

CAS No. |

128534-58-7 |

|---|---|

Molecular Formula |

C46H72N8O13 |

Molecular Weight |

945.1 g/mol |

IUPAC Name |

N-[3-benzyl-7-hydroxy-20-(hydroxymethyl)-4,6-dimethyl-2,5,8,15,19,22-hexaoxo-17-propan-2-yl-18-oxa-1,4,7,13,14,21,27-heptazatricyclo[21.4.0.09,14]heptacosan-16-yl]-2-hydroxy-2-[2-hydroxy-6-methyl-5-(2-methylbutyl)oxan-2-yl]propanamide |

InChI |

InChI=1S/C46H72N8O13/c1-9-27(4)23-31-19-20-46(64,67-29(31)6)45(7,63)44(62)50-36-37(26(2)3)66-43(61)32(25-55)49-38(56)33-17-13-21-47-52(33)40(58)35(24-30-15-11-10-12-16-30)51(8)39(57)28(5)54(65)41(59)34-18-14-22-48-53(34)42(36)60/h10-12,15-16,26-29,31-37,47-48,55,63-65H,9,13-14,17-25H2,1-8H3,(H,49,56)(H,50,62) |

InChI Key |

PBXKWAYVRNEWSB-UHFFFAOYSA-N |

SMILES |

CCC(C)CC1CCC(OC1C)(C(C)(C(=O)NC2C(OC(=O)C(NC(=O)C3CCCNN3C(=O)C(N(C(=O)C(N(C(=O)C4CCCNN4C2=O)O)C)C)CC5=CC=CC=C5)CO)C(C)C)O)O |

Canonical SMILES |

CCC(C)CC1CCC(OC1C)(C(C)(C(=O)NC2C(OC(=O)C(NC(=O)C3CCCNN3C(=O)C(N(C(=O)C(N(C(=O)C4CCCNN4C2=O)O)C)C)CC5=CC=CC=C5)CO)C(C)C)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Variapeptin |

Origin of Product |

United States |

Origin, Isolation, and Producing Organisms of Variapeptin

Discovery and Initial Isolation Studies

Variapeptin was first identified and isolated from a bacterial culture that showed similarities to Streptomyces variabilis. nih.gov In the initial study, researchers cultivated the producing organism and extracted the compound from the culture broth. The isolation process involved a series of chromatographic techniques to purify the active substance. Structural analysis revealed that this compound is a cyclic hexadepsipeptide, placing it in a class of compounds that includes other related antibiotics like azinothricin (B11367), A83586C, and citropeptin. nih.gov Early research demonstrated its biological activity, noting its effectiveness against Gram-positive bacteria and its cytotoxic effects on mammalian cells. nih.gov

Microbial Producers: Streptomyces variabilis and Related Strains

The primary producer of this compound is the Gram-positive, filamentous bacterium, Streptomyces variabilis. nih.govekb.eg The genus Streptomyces is renowned within the microbial world for its remarkable capacity to synthesize a vast array of secondary metabolites. nih.govmdpi.com In fact, species belonging to this genus are responsible for producing approximately 80% of the natural product antibiotics discovered. mdpi.com

Streptomyces are ubiquitous in the environment and are considered "biofactories" due to their complex genetic makeup that enables the production of thousands of diverse chemical compounds. ekb.egnih.gov These compounds exhibit a wide range of biological activities, including antibacterial, antifungal, and antitumor properties. nih.gov The production of this compound by Streptomyces variabilis is a specific example of this broader biosynthetic capability.

Table 1: Characteristics of the Genus Streptomyces

| Characteristic | Description |

| Morphology | Gram-positive, filamentous bacteria that form branching mycelia. nih.gov |

| Habitat | Ubiquitous in terrestrial and marine environments, especially soil. mdpi.com |

| Metabolism | Known for producing a high diversity of secondary metabolites. nih.govmdpi.com |

| Significance | Major source of antibiotics and other pharmaceutically valuable compounds. mdpi.com |

Isolation from Diverse Environmental Niches (e.g., Soil, Freshwater Sponges)

Organisms from the genus Streptomyces, including strains capable of producing this compound, can be found in a wide variety of ecological niches. mdpi.com Soil is the most well-documented habitat for Streptomyces, where they are highly abundant and play a crucial role in decomposition and nutrient cycling. mdpi.com

Beyond terrestrial soils, these bacteria have been successfully isolated from marine environments and as symbionts with other organisms. mdpi.com Notably, actinobacteria, including Streptomyces, have been isolated from freshwater sponges. mdpi.com These sponges act as reservoirs of significant bacterial biodiversity, hosting communities of microorganisms that can produce bioactive compounds. mdpi.com While this compound itself has not been explicitly reported as isolated from a sponge symbiont, the presence of the producing genus in these unique aquatic habitats suggests they are a potential and underexplored source for novel strains of Streptomyces variabilis and related compound-producing bacteria.

Cultivation and Fermentation Strategies for Research Production

The production of this compound for research purposes relies on the cultivation of Streptomyces variabilis through fermentation. Optimizing the fermentation process is critical to maximize the yield of the desired secondary metabolite. This involves careful control of both nutritional and physical parameters. nih.gov

Key strategies in fermentation development include the optimization of the culture medium. This often involves testing various sources of carbon and nitrogen, as well as essential minerals like phosphate, to identify the combination that best supports growth and secondary metabolite production. nih.gov For instance, the starch nitrate (B79036) medium is a common starting point for cultivating Streptomyces variabilis. ekb.egresearchgate.net

Physical parameters such as pH, temperature, and dissolved oxygen levels must also be tightly controlled within the bioreactor. mdpi.com Fermentation can be carried out using different operational modes, including batch, fed-batch, and continuous fermentation. nih.gov In a fed-batch process, nutrients are supplied incrementally during the fermentation run, which can help to maintain optimal conditions for an extended period, often leading to higher product yields compared to a simple batch process. mdpi.com

Table 2: Key Parameters in Streptomyces Fermentation for Secondary Metabolite Production

| Parameter | Importance in Fermentation |

| Carbon Source | Provides energy and building blocks for cell growth and metabolite synthesis (e.g., glucose, glycerol). nih.gov |

| Nitrogen Source | Essential for the synthesis of amino acids, proteins, and nucleic acids (e.g., peptone, KNO3). nih.gov |

| pH | Affects enzyme activity and nutrient uptake; typically controlled within a specific range (e.g., 4-6 for some yeasts). mdpi.com |

| Dissolved Oxygen (DO) | Crucial for aerobic respiration and can influence the production of certain metabolites. mdpi.com |

| Phosphate | Required for nucleic acids and phospholipids (B1166683); its concentration can regulate secondary metabolism. nih.gov |

Advanced Structural Characterization and Elucidation of Variapeptin

Spectroscopic Methodologies for Structural Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of organic molecules, including variapeptin unisi.itnih.gov. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are indispensable for assigning proton and carbon resonances, identifying coupling patterns, and establishing through-bond and through-space correlations.

For compounds structurally analogous to this compound, extensive NMR analysis typically involves high-field ¹H and ¹³C NMR to determine the number and types of hydrogen and carbon atoms present, along with their chemical environments nih.gov. Detailed information on spin systems and adjacent protons is obtained from 2D homonuclear correlation spectroscopies such as Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) nih.gov. Heteronuclear correlations, which reveal direct (one-bond) and long-range (multi-bond) carbon-proton connectivities, are established using Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments, respectively nih.gov. These 2D techniques are critical for piecing together the fragments of the molecule. Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about spatial proximities between protons, aiding in the determination of relative stereochemistry and conformational preferences nih.gov. The comparison of NMR data, specifically ¹³C chemical shifts, with known related structures like L-156,602, plays a significant role in confirming proposed structures nih.gov.

Mass Spectrometry-Based Approaches for Structural Confirmation

Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight, elemental composition, and fragmentation patterns of complex molecules, thereby confirming their proposed structures nih.govresearchgate.net. High-Resolution Mass Spectrometry (HRMS) provides precise molecular weight measurements, allowing for the determination of the exact molecular formula of this compound, which has been reported to have a molecular weight of approximately 945.13 nih.gov.

Tandem Mass Spectrometry (MS/MS or MSⁿ) techniques, such as Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS coupled with fragmentation, are employed to generate characteristic fragment ions nih.gov. The fragmentation patterns obtained from MS/MS experiments provide crucial information about the sequence of amino acid and fatty acid residues within the depsipeptide chain, as well as the connectivity of the cyclic and linear portions of the molecule. Liquid Chromatography-Mass Spectrometry (LC-MS) is also utilized for the analysis of complex mixtures and for confirming the molecular formula of isolated compounds and their analogues nih.gov.

Vibrational Spectroscopy Applications (e.g., FTIR, Raman) for Conformational Analysis

Vibrational spectroscopies, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, offer complementary insights into the functional groups present in this compound and provide valuable information for conformational analysis mitoproteome.orgmetabolomicsworkbench.orgchem960.comresearchgate.net.

FTIR spectroscopy measures the absorption of infrared light by a sample, revealing characteristic vibrational frequencies of chemical bonds and functional groups (e.g., carbonyls, hydroxyls, amide linkages), which are indicative of the molecular structure metabolomicsworkbench.org. This technique is particularly useful for identifying the presence of specific moieties within the depsipeptide and polyketide components of this compound. Raman spectroscopy, on the other hand, measures the inelastic scattering of light and provides complementary information about molecular vibrations, especially those involving non-polar bonds or symmetric stretches that may be weak or absent in FTIR spectra mitoproteome.orgmetabolomicsworkbench.org. Both techniques can be used to study the conformational preferences of molecules in different states (e.g., solid, solution) by observing changes in vibrational band positions and intensities, which are sensitive to molecular geometry and intermolecular interactions mitoproteome.orgbiorxiv.org. The consistency of IR and NMR data with published information has been noted in structural studies related to this compound nih.gov.

Stereochemical Analysis of this compound Constituents

The determination of the absolute stereochemistry of this compound is a critical aspect of its structural characterization, as the biological activity of natural products is often highly dependent on their three-dimensional arrangement. While the absolute stereochemistry of this compound itself has been noted as "unknown" in some reports, it is presumed to be identical to that of azinothricin (B11367) and L-156,602, largely based on similarities in specific rotations and ¹³C chemical shifts nih.gov. The structure of L-156,602, a related cyclic hexadepsipeptide, was determined by single-crystal X-ray analysis, providing a crucial reference point for the stereochemical assignment of its analogues nih.gov.

For the individual amino acid and hydroxy acid constituents of this compound, stereochemical analysis is typically performed through methods such as chemical degradation followed by derivatization and comparison with authentic standards of known absolute configuration. Techniques like Marfey's method, advanced NMR experiments (e.g., NOESY correlations), and Circular Dichroism (CD) spectroscopy are commonly employed to assign the absolute configuration of chiral centers within the isolated building blocks. Stereoselective synthetic approaches to obtain enantiomerically pure forms of unique residues, such as 3-hydroxyleucine, further aid in confirming their absolute stereochemistry when integrated into the larger molecule fishersci.comnih.gov.

Identification of Unique Amino Acid and Fatty Acid Residues within this compound

This compound, like other members of its family, is characterized by a complex architecture that includes both amino acid and hydroxy acid residues, as well as a distinctive polyketide moiety, specifically a tetrahydropyranyl side chain nih.gov. The cyclodepsipeptide core of this compound is a 19-membered ring containing unique units such as piperazic acid and 3-hydroxyleucine nih.gov. The presence of these non-canonical (non-proteinogenic) amino acids is a hallmark of the azinothricin family of natural products nih.govscitoys.com.

Other related compounds in this family have been reported to contain a diverse array of unusual amino acid residues, including N-hydroxyvaline, 3-hydroxy-3-methylproline, 5-hydroxypiperazic acid, and N-hydroxyalanine nih.gov. The identification of these unique building blocks is achieved through a combination of techniques. Chemical hydrolysis of the depsipeptide followed by chromatographic separation (e.g., HPLC) and subsequent spectroscopic analysis (NMR, MS) of the individual components allows for their characterization. Comparison of the spectroscopic data and chromatographic retention times with synthetic standards or known compounds is essential for definitive identification.

Characterization of 3(S)-Hydroxy-L-leucine and Related Non-Canonical Amino Acids

The characterization of 3(S)-hydroxy-L-leucine and other non-canonical amino acids involves several steps:

Hydrolysis: The cyclic depsipeptide is typically hydrolyzed under acidic or enzymatic conditions to break down the peptide and ester bonds, releasing the individual amino acid and hydroxy acid components.

Isolation and Purification: The resulting mixture of components is then separated and purified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).

Spectroscopic Analysis: Each isolated component is subjected to NMR and MS analysis to determine its structure. For example, the molecular formula and fragmentation patterns from MS confirm the elemental composition and connectivity, while NMR provides detailed information about the proton and carbon environments.

Stereochemical Assignment: The absolute stereochemistry of chiral centers, such as in 3(S)-hydroxy-L-leucine, can be determined by comparing its optical rotation and NMR data with those of synthetically prepared enantiomers or by derivatization with chiral reagents followed by chromatographic or NMR analysis fishersci.comnih.gov. The asymmetric synthesis of (2S,3S)-(+)-3-hydroxyleucine with high enantiomeric excess has been reported, providing a valuable reference for characterization fishersci.com.

Biosynthetic Pathways and Genetic Regulation of Variapeptin Production

Elucidation of the Nonribosomal Peptide Synthetase (NRPS) Machinery

The core peptide backbone of variapeptin is constructed by nonribosomal peptide synthetases (NRPSs), large multi-modular enzymes that operate independently of messenger RNA. unisi.ituni-freiburg.de These NRPS enzymes assemble specific peptide products through the sequential condensation of amino acid and amino acid-like building blocks. mdpi.com Each module within an NRPS is typically responsible for incorporating a single amino acid and consists of several catalytic domains, including condensation (C), adenylation (A), and peptidyl-carrier protein (PCP, also known as thiolation or T) domains. unisi.ituni-freiburg.dectdbase.orgnih.gov

The adenylation (A) domain is crucial for selecting and activating the cognate amino acid, which is then loaded onto the thiolation (T) domain as a thioester. uni-freiburg.dectdbase.org Condensation (C) domains catalyze the formation of peptide bonds between the growing peptide chain and the newly loaded amino acid. uni-freiburg.de Notably, NRPS machinery can incorporate non-proteinogenic amino acids and often contains epimerase (E) domains, which can convert L-amino acids to their D-configurations, contributing to the structural diversity and biological activity of the final product. unisi.itwikipedia.org For instance, in the biosynthesis of polyoxypeptin, a related azinothricin-family compound, specific NRPS proteins (PlyF and PlyG) contain epimerase domains, indicating the conversion of activated amino acids to D-configuration. metabolomicsworkbench.org this compound itself contains D- and/or L-piperazic acid and β-hydroxyleucine units, highlighting the role of NRPS in incorporating these non-canonical building blocks. nih.gov

Characterization of Polyketide Synthase (PKS) Contributions to Side Chain Assembly

In addition to the peptide core, this compound features a distinct polyketide moiety, specifically a tetrahydropyranyl side chain. nih.govnih.gov The biosynthesis of this polyketide component is catalyzed by a modular polyketide synthase (PKS) enzyme complex, which often interacts directly with the NRPS complex in hybrid pathways. nih.gov This polyketide chain is known to be derived from precursor units of acetate (B1210297) and propionate. nih.gov The integration of PKS and NRPS modules within a single biosynthetic pathway is a common strategy in nature for generating structurally complex natural products like this compound. unisi.itctdbase.org

Identification and Analysis of the this compound Biosynthetic Gene Cluster (BGC)

The genes encoding the enzymes responsible for this compound biosynthesis are organized into a biosynthetic gene cluster (BGC). This compound belongs to the "azinothricin family" of natural products, and BGCs for other members of this family, such as polyoxypeptin and aurantimycin, have been identified and characterized. researchgate.netnih.govbiorxiv.orgnih.gov These BGCs typically encompass genes for the NRPS and PKS enzymes, as well as various tailoring enzymes that perform post-assembly modifications. nih.govnih.gov Genome mining, a computational approach to search genomic databases for BGCs, has been instrumental in uncovering these complex genetic loci, revealing their potential to encode diverse secondary metabolites. researchgate.netnih.govresearchgate.net Analysis of these BGCs provides insights into the functional similarities of NRPS and PKS systems across related compounds. researchgate.net

Enzymology of Key Biosynthetic Steps

The assembly of this compound involves several critical enzymatic reactions beyond the core NRPS/PKS machinery, particularly for the incorporation and modification of its unique building blocks.

Pyridoxal-5'-phosphate (PLP)-dependent enzymes play a vital role in the biosynthesis of non-canonical amino acids, which are characteristic components of this compound. nih.govchem960.comchem960.com this compound contains 3(S)-hydroxy-L-leucine, a β-hydroxy-α-amino acid. nih.gov PLP-dependent enzymes are known for their versatility in catalyzing various transformations of amino acids, including β-substitution reactions, which are essential for the production of such non-canonical amino acids. nih.govchem960.comnih.gov These enzymes facilitate reactions like decarboxylation, aldol (B89426) cleavage, transamination, and racemization, contributing to the diverse chemical structures found in natural products. nih.govnih.gov

Tailoring enzymes are responsible for modifying the core structure assembled by the NRPS and PKS machinery, leading to the final, mature this compound molecule. These modifications are crucial for the compound's biological activity and structural complexity. This compound incorporates N-hydroxy-amino acids, indicating the involvement of hydroxylases in its biosynthetic pathway. nih.govnih.gov β-hydroxylation of amino acids, as seen in the formation of 3(S)-hydroxy-L-leucine, can be catalyzed by enzymes such as non-heme Fe2+- and α-ketoglutarate-dependent dioxygenases or cytochrome P450 enzymes. nih.gov Dehydrogenases might also play a role in specific oxidation or reduction steps within the polyketide or peptide moieties, although specific details for this compound's dehydrogenases are less characterized in the provided context. nih.gov

Genetic Engineering Approaches for Pathway Manipulation in Producing Strains

Genetic engineering offers powerful tools to manipulate and optimize the biosynthetic pathway of this compound in producing strains. By modifying the genes within the biosynthetic gene cluster, researchers can aim to enhance production yields, introduce novel structural variations, or alter the compound's biological properties. nih.govmdpi.comvulcanchem.com Approaches include the rational manipulation of NRPS and PKS modules to change substrate specificities or introduce new functionalities. mdpi.comnih.govnih.gov Understanding the natural evolution of BGCs, such as those for polyketides and nonribosomal peptides, can inform more successful engineering strategies by mimicking nature's design principles for generating new molecules. vulcanchem.commitoproteome.orgcaymanchem.com This can involve combining sub-clusters or modifying regulatory elements within the BGC to activate silent gene clusters or improve the efficiency of existing pathways. nih.govvulcanchem.comcaymanchem.com

Molecular and Cellular Mechanisms of Action of Variapeptin

Interaction with Cellular Targets in Prokaryotic Systems

Variapeptin exhibits notable activity against Gram-positive bacteria. nih.gov The mechanism is believed to be consistent with that of many cationic antimicrobial peptides (AMPs), which primarily target the bacterial cell membrane. nih.govfrontiersin.org

The antibacterial action of this compound against Gram-positive bacteria is thought to initiate with an electrostatic interaction between the positively charged peptide and the negatively charged components of the bacterial cell envelope, such as lipoteichoic acids. mdpi.com This initial binding is a critical step that facilitates the peptide's accumulation at the bacterial surface. nih.gov

Following this binding, the amphipathic nature of the depsipeptide allows it to insert into the lipid bilayer of the cell membrane. nih.gov This insertion disrupts the membrane's structural integrity. Several models describe this disruptive process for antimicrobial peptides, including the formation of pores or a "carpet-like" mechanism where the peptides coat the membrane surface, eventually causing it to dissolve like a detergent. nih.goveurekaselect.com This membrane permeabilization is a rapid process that leads to bacterial cell death. nih.govfrontiersin.org Given that many peptide-based antibiotics target the cell membrane, it is likely that this compound's primary mode of action does not involve cross-resistance with antibiotics that have intracellular targets, such as those that inhibit protein or DNA synthesis. nih.gov

| Bacterial Type | Activity Level | Reference |

|---|---|---|

| Gram-Positive Bacteria | Active | nih.gov |

| Gram-Negative Bacteria | Not Reported |

The primary cellular process disrupted by this compound is the function and integrity of the bacterial cell membrane. frontiersin.org The disruption of the membrane leads to several catastrophic events for the bacterium:

Loss of Membrane Potential : The permeabilization of the membrane causes a breakdown of the electrochemical gradients that are essential for cellular processes like ATP synthesis and transport. nih.gov

Metabolite Leakage : The compromised membrane allows for the uncontrolled efflux of essential ions, metabolites, and even larger molecules like ATP from the cytoplasm. nih.gov

Inhibition of Synthesis : While membrane disruption is often the primary killing mechanism, some antimicrobial peptides can translocate across the compromised membrane and interact with intracellular targets. frontiersin.orgnih.gov These interactions can potentially inhibit critical processes such as DNA, RNA, and protein synthesis, further contributing to cell death. frontiersin.orgnih.gov

Interaction with Cellular Targets in Eukaryotic Systems

In addition to its antibacterial properties, this compound demonstrates cytotoxic activity against various mammalian cells, particularly cancer cell lines. nih.gov This dual activity is a common feature of many membrane-active peptides. frontiersin.org

This compound's cytotoxic effect on mammalian cancer cells is potent, with reported IC₅₀ values in the sub-micromolar range for specific cell lines. nih.gov For instance, this compound A has shown an IC₅₀ of 0.44 μM against the MDA-MB-231 human breast cancer cell line and 0.76 μM against the PANC-1 human pancreatic cancer cell line. nih.gov

The underlying mechanism is believed to be linked to the induction of apoptosis, a form of programmed cell death. nih.gov Similar to its antibacterial action, the cytotoxicity may be initiated by the peptide's interaction with and disruption of the cancer cell membrane. The altered lipid composition of cancer cell membranes, often featuring a higher concentration of negatively charged phospholipids (B1166683) on the outer leaflet, can make them selectively vulnerable to cationic peptides compared to normal mammalian cells. This membrane perturbation can act as a trigger for downstream apoptotic signaling pathways. nih.gov

| Cell Line | Cancer Type | IC₅₀ (μM) | Reference |

|---|---|---|---|

| MDA-MB-231 | Human Breast Cancer | 0.44 | nih.gov |

| PANC-1 | Human Pancreatic Cancer | 0.76 | nih.gov |

The cytotoxic activity of this compound inherently leads to the inhibition of cancer cell proliferation. nih.gov By inducing cell death, the compound prevents the increase in the number of cancer cells. nih.gov

Mechanistic studies suggest that this antiproliferative effect is mediated by the activation of apoptotic pathways. nih.gov Apoptosis is a highly regulated process involving a cascade of specific enzymes called caspases. mdpi.com The induction of apoptosis by a cytotoxic agent can typically proceed through two main routes:

The Intrinsic (Mitochondrial) Pathway : Often triggered by cellular stress or damage, this pathway involves the release of cytochrome c from the mitochondria, leading to the formation of the apoptosome and the activation of the initiator caspase-9, which in turn activates executioner caspases like caspase-3. mdpi.com

The Extrinsic (Death Receptor) Pathway : This pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface, leading to the activation of the initiator caspase-8, which then activates the same executioner caspases. mdpi.com

While the specific pathway activated by this compound has yet to be detailed, its pro-apoptotic activity can be investigated using standard cellular biology techniques such as Annexin V/propidium iodide (PI) staining to detect early and late apoptotic cells, and TUNEL assays to identify DNA fragmentation, a hallmark of late-stage apoptosis. youtube.com

The E2F family of transcription factors are critical regulators of the cell cycle and apoptosis. frontiersin.org They control the expression of genes necessary for DNA replication and cell cycle progression from the G1 to the S phase. frontiersin.org The activity of activating E2Fs (like E2F1) is tightly controlled by the retinoblastoma (RB) tumor suppressor protein. frontiersin.org Deregulation of the RB-E2F pathway is a hallmark of many cancers, leading to uncontrolled proliferation. frontiersin.org

Furthermore, in addition to promoting proliferation, deregulated E2F1 activity can also induce apoptosis, acting as a safeguard against unchecked cell division. frontiersin.org Given that this compound affects fundamental processes of cell proliferation and apoptosis, it is plausible that its effects could intersect with the E2F regulatory network. However, there is currently no direct scientific evidence linking this compound to the modulation of E2F transcription factors. The investigation into whether this compound's pro-apoptotic and antiproliferative effects are mediated, in part, through the E2F pathway remains a potential area for future research.

Spectrum of Biological Activities in Preclinical and in Vitro Models

Antibacterial Activity Against Gram-Positive Pathogens

Research indicates that a molecule structurally related to variapeptin demonstrates weak antibacterial activity against Gram-positive bacteria. Specifically, studies have reported a Minimal Inhibitory Concentration (MIC) of 128 µg/mL against Micrococcus luteus.

Table 1: Antibacterial Activity of a this compound-Related Compound

| Pathogen | MIC (µg/mL) |

| Micrococcus luteus | 128 |

Cytotoxicity Studies in Various Mammalian Cell Lines

This compound (referred to as compound 105 in some studies) has exhibited cytotoxic effects in mammalian cell lines. Notably, it demonstrated cytotoxicity against L-929 cells, a murine fibroblast cell line. The half-maximal inhibitory concentration (IC50) for this effect was determined to be 0.51 µg/mL.

Table 2: Cytotoxicity of this compound (Compound 105)

| Cell Line | IC50 (µg/mL) |

| L-929 | 0.51 |

Antitumor Potential in Preclinical Models (e.g., P388 Murine Leukemia Cells)

While specific data for this compound's direct antitumor potential against P388 murine leukemia cells were not explicitly detailed in the provided sources, its observed cytotoxicity against L-929 mammalian cells (as mentioned in Section 6.2) suggests a broader cytotoxic capacity that may warrant further investigation in various cancer models.

Anti-Inflammatory Effects (Based on Analogue Studies)

This compound has been broadly associated with anti-inflammatory properties. However, detailed research findings or specific analogue studies providing quantitative data on its anti-inflammatory effects were not available in the provided literature.

Wound Healing Potential (Based on Analogue Studies)

No specific research findings or analogue studies detailing the wound healing potential of this compound were identified within the provided sources.

Inhibition of Cellular Adhesion (Based on Analogue Studies)

Studies on molecules structurally related to this compound, including new cyclic analogues such as depsidomycins B, have indicated a potential for the inhibition of cellular adhesion. For one such related compound (identified as IC101 or compound 116), an IC50 of 0.51 µg/mL was reported for its adhesion inhibition activity.

Table 3: Inhibition of Cellular Adhesion by a this compound-Related Compound (IC101/Compound 116)

| Activity | IC50 (µg/mL) |

| Adhesion Inhibition | 0.51 |

Comparative Research and Relationships Within the Azinothricin Family

Structural Homologies with Azinothricin (B11367), A83586C, Citropeptin, and Verucopeptin

The members of the azinothricin family, including Variapeptin, share a conserved architectural framework. This core structure is a 19-membered cyclic hexadepsipeptide, which is a cyclic peptide containing at least one ester linkage. A defining characteristic of this family is the presence of two piperazic acid residues within the cyclic core. Attached to this macrocycle is an elaborate polyketide side chain.

While the general scaffold is conserved, the structural diversity within the family arises from variations in the amino acid residues of the hexadepsipeptide core and modifications of the acyl side chain. These subtle yet significant differences in their chemical structures contribute to their distinct biological profiles.

Table 1: Comparative Analysis of Structural Features in the Azinothricin Family

| Compound | Key Structural Features |

| This compound | Structurally related to Azinothricin, A83586C, and Citropeptin. nih.gov |

| Azinothricin | Contains a 19-membered cyclodepsipeptide ring with six unusual amino acids and a novel C21 side chain. nih.gov |

| A83586C | A cyclic hexadepsipeptide antibiotic. nih.gov |

| Citropeptin | A cyclic hexadepsipeptide antibiotic. nih.gov |

| Verucopeptin | A 19-membered cyclodepsipeptide structurally related to Azinothricin and A83586C. It is composed of a cyclic depsipeptide unit and a polyketide side chain, with the depsipeptide consisting of six amino acid residues: one piperazic acid, one β-hydroxy leucine, one glycine (B1666218), one N-hydroxy glycine, and two N-methyl glycine residues. acs.orgnih.gov |

Comparative Analysis of Biosynthetic Pathways within the Family

The biosynthesis of the azinothricin family of compounds is a complex process orchestrated by hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) gene clusters. These biosynthetic pathways are largely conserved among the family members, reflecting their structural similarities. The polyketide side chain is assembled by a modular PKS, while the cyclic depsipeptide core is synthesized by a multi-domain NRPS.

The structural variations observed in the final natural products are a direct consequence of the specificities of the enzymes within their respective biosynthetic gene clusters (BGCs). For instance, the selection and incorporation of different amino acid precursors by the adenylation (A) domains of the NRPS modules, as well as tailoring enzymes that introduce modifications like hydroxylation and methylation, contribute to the chemical diversity of the family.

Comparative genomic and bioinformatic analyses of the BGCs for compounds like Verucopeptin have provided insights into the conserved and divergent enzymatic machinery responsible for producing these complex molecules. The identification of homologous genes for key steps such as piperazic acid formation and peptide cyclization underscores the shared evolutionary origin of these biosynthetic pathways.

Shared and Differentiated Molecular Mechanisms Across Family Members

The members of the azinothricin family exhibit a range of biological activities, and their molecular mechanisms of action, while not fully elucidated for all compounds, show both overlap and divergence. A common thread among these compounds is their potent cytotoxic and antitumor activity.

This compound has been reported to induce apoptosis in cancer cells, although its detailed molecular targets are yet to be fully clarified. medkoo.com

A83586C has been shown to be a potent inhibitor of the Wnt/β-catenin signaling pathway, a critical pathway often dysregulated in cancer. nih.gov

Verucopeptin exhibits its anticancer effects through a distinct mechanism involving the inhibition of Hypoxia-Inducible Factor 1 (HIF-1) and the mTORC1 signaling pathway. nih.govfigshare.comacs.org HIF-1 is a key transcription factor that allows tumor cells to adapt to low-oxygen conditions, and its inhibition is a promising strategy for cancer therapy.

The different molecular targets and pathways affected by these structurally related compounds highlight how subtle chemical modifications can lead to distinct biological outcomes.

Comparative Biological Activity Profiling of Related Compounds

The structural diversity within the azinothricin family translates into a varied spectrum of biological activities, including potent antibacterial and antitumor effects.

Antibacterial Activity: Many members of this family, including this compound, Azinothricin, and A83586C, exhibit activity primarily against Gram-positive bacteria. nih.govnih.govnih.gov Verucopeptin also shows pronounced activity against Gram-positive bacteria like Staphylococcus aureus, but is inactive against Gram-negative bacteria such as E. coli. acs.org

Antitumor Activity: The antitumor activities of these compounds have been extensively studied, with several members showing potent cytotoxicity against a range of cancer cell lines.

Table 2: Comparative Cytotoxicity of this compound and Related Compounds

| Compound | Cell Line | IC50 |

| This compound A | MDA-MB-231 (Human Breast Cancer) | 0.44 µM medkoo.com |

| PANC-1 (Human Pancreatic Cancer) | 0.76 µM medkoo.com | |

| Verucopeptin | K562R (Multidrug-Resistant Leukemia) | 388 nM acs.org |

| Broad panel of 1,094 cancer cell lines | IC50 < 100 nM in 66% of cell lines acs.org | |

| Citropeptin | P388 Murine Leukemia | Antitumor activity observed nih.gov |

The data indicates that these compounds are highly potent, with Verucopeptin, in particular, demonstrating broad and potent antitumor activity across a large panel of cancer cell lines. The differences in their potency and selectivity against various cancer types further underscore the impact of their structural variations on their biological function.

Future Research Directions and Advanced Methodologies for Variapeptin

Systems Biology Approaches for Optimizing Production

Systems biology offers a holistic framework for understanding and optimizing the production of complex natural products like Variapeptin. This interdisciplinary field integrates quantitative experimental measurements with sophisticated computational analyses to decipher the intricate biological processes within cells nih.govresearchgate.net. The core objective in optimizing this compound production through systems biology is to enhance the efficiency of its biosynthesis by manipulating genetic and regulatory pathways within the producing organism, Streptomyces variabilis nih.govtandfonline.comnih.govoup.comwikipedia.org.

Key strategies within this approach include metabolic engineering, which involves mathematically modeling metabolic networks to pinpoint bottlenecks and constraints in the biosynthetic pathway wikipedia.org. By identifying rate-limiting enzymes, researchers can employ genetic engineering techniques such as overexpression of specific genes, blocking competing metabolic pathways, or introducing heterologous gene expression to redirect metabolic flux towards increased this compound synthesis wikipedia.org. Enzyme engineering can also be applied to improve the catalytic efficiency of enzymes involved in the this compound pathway. The ultimate goal is to achieve cost-effective, industrial-scale production of this compound wikipedia.org. Furthermore, the integration of systems biology with synthetic biology can lead to the rational design and engineering of microbial strains for improved natural product biosynthesis, including optimizing fermentation conditions for higher yields frontiersin.orgnih.gov.

Advanced Spectroscopic and Imaging Techniques for Cellular Localization and Interaction Studies

The precise cellular localization of this compound and its interactions with biological targets are critical for elucidating its mechanism of action. While initial structural elucidation of this compound relied on NMR spectral analysis, including 2D techniques nih.govrsc.orgresearchgate.netucl.ac.uk, advanced spectroscopic and imaging methodologies offer unprecedented capabilities for in-depth studies.

Modern spectroscopic techniques are fundamental tools for unraveling molecular structures, dynamics, and intermolecular interactions mdpi.com. Spectroscopic imaging, in particular, can provide detailed information on chemical structure, concentration, temperature, and molecular interactions within a sample albany.edu. Techniques like spectroscopic photon localization microscopy (SPLM) enable super-resolution imaging, achieving spatial resolutions as fine as 10 nanometers. SPLM can capture molecule-specific spectroscopic signatures, allowing for simultaneous multi-color imaging and the identification of background autofluorescence, which would be invaluable for visualizing this compound within complex cellular environments northwestern.edu.

Vibrational spectroscopic imaging, such as Stimulated Raman Scattering (SRS) microscopy, allows for quantitative imaging of label-free or chemically tagged specimens. This can be applied to probe 3D cellular model systems and tissues, and even monitor the penetration of pharmacological compounds youtube.com. Raman micro-spectroscopy, for instance, has demonstrated its ability to visualize the spatial distribution of compounds within intact cells and track their release, offering a powerful tool to study this compound's cellular uptake, distribution, and efflux albany.edu. Additionally, phosphorus-31 magnetic resonance spectroscopic imaging (SI) can generate spectra from multiple volumes in a single examination, providing insights into metabolite distribution within organs, a principle that could be adapted for studying this compound's in vivo distribution if it interacts with phosphorus-containing molecules nih.gov.

Computational Modeling and Simulation of this compound Interactions

Computational modeling and simulation are indispensable tools for predicting and understanding the complex interactions of this compound at a molecular level, reducing the need for extensive wet-lab experimentation nih.govasme.org. Computational models utilize principles from mathematics, physics, and computer science to simulate complex biological systems, allowing researchers to conduct numerous virtual experiments nih.govresearchgate.net.

For this compound, computational modeling can predict its conformational changes, binding affinities to potential target molecules, and its behavior within various biological environments. Molecular dynamics (MD) simulations, a powerful computational technique, can be employed to study the stability and structural dynamics of this compound, as well as its interactions with proteins, membranes, or nucleic acids rsc.orgnih.gov. These simulations can provide atomic-level insights into the binding mechanisms and specificity of this compound. Furthermore, constraint-based metabolic modeling can be used to investigate metabolic interactions within the microbial community, which is particularly relevant for understanding how this compound production is regulated in its native Streptomyces host and how it might interact with other metabolites plos.org. The application of virtual prototyping, though often discussed in the context of medical device development, highlights the broader utility of computational modeling in predicting complex interactions and identifying design challenges early in research and development asme.org.

Exploration of Novel this compound-Producing Microorganisms

Currently, this compound is known to be produced by Streptomyces variabilis nih.govtandfonline.comnih.govoup.comresearchgate.net. However, the exploration of novel microbial sources represents a promising avenue for discovering new strains with enhanced production capabilities or even structurally related variants of this compound. Microbial communities, particularly those associated with sponges, are recognized as rich reservoirs of natural bioactive metabolites researchgate.netunika.ac.id.

Recent research has indicated that Streptomyces species isolated from the freshwater sponge Baikalospongia bacilifera are also capable of producing this compound researchgate.netunika.ac.idresearchgate.net. This finding underscores the potential for bioprospecting in diverse and underexplored environments, such as unique aquatic ecosystems, to uncover new this compound producers. The ongoing demand for novel antibacterials fuels the isolation efforts of new actinobacteria that produce biologically active compounds researchgate.net.

Advanced screening methodologies, such as PCR screening for secondary metabolite synthesis genes (e.g., polyketide synthases, PKS, or non-ribosomal peptide synthetases, NRPS, which are involved in depsipeptide biosynthesis), can be applied to efficiently identify potential producers from environmental samples researchgate.netnih.gov. The characterization of novel microorganisms, including newly isolated genera and species, for their potential to produce valuable compounds like this compound is a key area of future research mdpi.com. This includes assessing their genetic and biotechnological potential through comprehensive analysis of natural product synthesis pathways and genome annotation researchgate.net.

Q & A

Basic Research Questions

Q. What are the established mechanisms of action for Variapeptin in cellular models, and how can they be experimentally validated?

- Methodological Answer : Begin with in vitro assays such as dose-response experiments to determine IC50/EC50 values, followed by knock-down/knock-out studies to confirm target specificity. Use techniques like Western blotting or immunofluorescence to track protein interactions and pathway activation . For reproducibility, ensure consistent cell lines, culture conditions, and controls. Data should align with prior studies (e.g., kinase inhibition profiles) to validate mechanisms .

Q. Which standardized assays are recommended for assessing this compound’s efficacy in preclinical studies?

- Methodological Answer : Common assays include:

- Binding affinity : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) under controlled pH and temperature .

- Functional activity : High-throughput screening (HTS) with luciferase-based reporters for real-time kinetics .

- Toxicity : MTT assays for cell viability, paired with liver microsomal stability tests .

Considerations: Optimize buffer composition and replicate experiments ≥3 times to minimize variability .

Advanced Research Questions

Q. How should researchers design experiments to address variability in this compound’s pharmacokinetic (PK) data across studies?

- Methodological Answer :

Meta-analysis : Aggregate PK data from peer-reviewed studies, noting variables like administration routes (IV vs. oral) and species-specific metabolism .

Controlled replication : Standardize protocols for plasma sampling intervals, analytical methods (e.g., LC-MS/MS), and statistical power (≥80% to detect ≥20% differences) .

Modeling : Use pharmacokinetic-pharmacodynamic (PK/PD) models to isolate confounding factors (e.g., protein binding rates) .

Q. What strategies resolve contradictions in reported binding affinities of this compound across different experimental setups?

- Methodological Answer :

- Orthogonal validation : Compare SPR (label-free) with fluorescence polarization (FP) assays to rule out artifact interference .

- Buffer optimization : Test varying ionic strengths/pH levels to assess their impact on binding kinetics .

- Structural analysis : Conduct X-ray crystallography or cryo-EM to verify binding site occupancy and conformational changes .

- Data normalization : Report affinities as ΔΔG values relative to a common reference compound to enable cross-study comparisons .

Data Contradiction & Synthesis

Q. How can researchers reconcile conflicting findings on this compound’s off-target effects in heterogeneous cell populations?

- Methodological Answer :

- Single-cell RNA-seq : Profile transcriptional responses in subpopulations to identify outlier cells driving contradictory results .

- Dose titration : Establish a threshold concentration where on-target effects dominate (e.g., ≥90% target engagement) .

- Cross-species validation : Compare human primary cells with animal models to isolate species-specific toxicity .

Experimental Design Framework

Q. What criteria should guide the selection of in vivo models for studying this compound’s therapeutic potential?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.